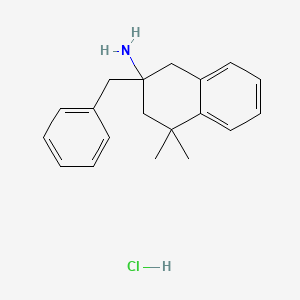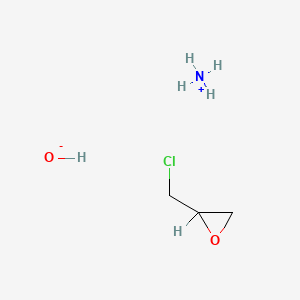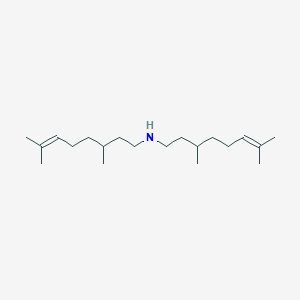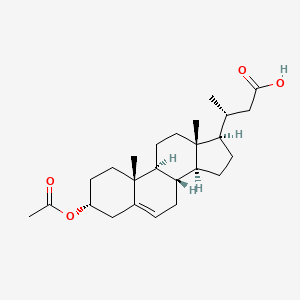
1,2,3,4-Tetrahydro-2-benzyl-4,4-dimethyl-2-naphthylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-2-benzyl-4,4-dimethyl-2-naphthylamine hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structural features, which include a tetrahydroisoquinoline core substituted with benzyl and dimethyl groups. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-benzyl-4,4-dimethyl-2-naphthylamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Benzylation: The tetrahydroisoquinoline core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-2-benzyl-4,4-dimethyl-2-naphthylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
科学的研究の応用
1,2,3,4-Tetrahydro-2-benzyl-4,4-dimethyl-2-naphthylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive natural products.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-2-benzyl-4,4-dimethyl-2-naphthylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar chemical properties.
1,2,3,4-Tetrahydro-1-naphthylamine: Another related compound with a different substitution pattern.
Uniqueness
1,2,3,4-Tetrahydro-2-benzyl-4,4-dimethyl-2-naphthylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications.
特性
CAS番号 |
31209-74-2 |
|---|---|
分子式 |
C19H24ClN |
分子量 |
301.9 g/mol |
IUPAC名 |
2-benzyl-4,4-dimethyl-1,3-dihydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C19H23N.ClH/c1-18(2)14-19(20,12-15-8-4-3-5-9-15)13-16-10-6-7-11-17(16)18;/h3-11H,12-14,20H2,1-2H3;1H |
InChIキー |
WZDNQFXPIBUPMM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC2=CC=CC=C21)(CC3=CC=CC=C3)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)












